molecular formula C34H42N4O5 B390094 N'-[(E)-{2-METHOXY-5-METHYL-3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

N'-[(E)-{2-METHOXY-5-METHYL-3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

Cat. No.: B390094
M. Wt: 586.7g/mol
InChI Key: ZKIKXBCGXBZRPI-PKRYOZTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings, methoxy groups, and hydrazone linkages

Properties

Molecular Formula

C34H42N4O5

Molecular Weight

586.7g/mol

IUPAC Name

N-[(E)-[2-methoxy-5-methyl-3-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C34H42N4O5/c1-21(2)28-11-9-23(5)15-30(28)42-19-32(39)37-35-17-26-13-25(7)14-27(34(26)41-8)18-36-38-33(40)20-43-31-16-24(6)10-12-29(31)22(3)4/h9-18,21-22H,19-20H2,1-8H3,(H,37,39)(H,38,40)/b35-17+,36-18+

InChI Key

ZKIKXBCGXBZRPI-PKRYOZTKSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=C(C=CC(=C3)C)C(C)C)C

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC(=C2OC)/C=N/NC(=O)COC3=C(C=CC(=C3)C)C(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=C(C=CC(=C3)C)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the phenoxyacetyl hydrazone: This step involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 3-formyl-2-methoxy-5-methylbenzaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate its biological activity. Additionally, the aromatic rings and methoxy groups contribute to its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-isopropyl-5-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    3-formyl-2-methoxy-5-methylbenzaldehyde: Another precursor used in the synthesis.

    Hydrazine derivatives: Compounds with similar hydrazone linkages.

Uniqueness

2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to exhibit a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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